
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide, also known as CQTA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinoline-based compounds and has been found to exhibit a range of biological activities.
科学研究应用
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial activities. 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has also been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer cells. In addition, 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has been found to exhibit neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用机制
The mechanism of action of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide is not fully understood. However, it has been proposed that 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide exerts its biological activities by modulating various signaling pathways in cells. For example, 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has been shown to inhibit the NF-κB signaling pathway, which plays a key role in inflammation and cancer. 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has also been found to activate the AMPK signaling pathway, which is involved in energy homeostasis and has potential applications in the treatment of metabolic disorders.
Biochemical and Physiological Effects:
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has been found to exhibit a range of biochemical and physiological effects. For example, 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has also been found to induce apoptosis in cancer cells and inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth. In addition, 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has been found to improve glucose tolerance and insulin sensitivity, indicating its potential applications in the treatment of metabolic disorders.
实验室实验的优点和局限性
One of the advantages of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. However, one of the limitations of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide and its potential side effects.
未来方向
There are several future directions for the study of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide. One direction is the development of new formulations that can improve its solubility and bioavailability. Another direction is the identification of its molecular targets and the elucidation of its mechanism of action. In addition, further studies are needed to evaluate the safety and efficacy of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide in vivo and to explore its potential applications in the treatment of various diseases. Finally, the development of new derivatives of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide with improved biological activities and pharmacokinetic properties is also an area of future research.
Conclusion:
In conclusion, 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide, or 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide, is a promising chemical compound that has been extensively studied for its potential therapeutic applications. Its broad range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial activities, make it a promising candidate for the development of new therapeutics. Further studies are needed to fully understand its mechanism of action, evaluate its safety and efficacy in vivo, and explore its potential applications in the treatment of various diseases.
合成方法
The synthesis of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide involves the reaction of 4-chlorobenzoyl chloride with p-toluidine in the presence of triethylamine to produce 4-chloro-N-(p-tolyl)benzamide. This intermediate is then reacted with 2-hydroxy-6-methylquinoline in the presence of sodium hydride to produce 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide. The overall synthesis of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide is shown in Figure 1.
属性
IUPAC Name |
4-chloro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O2/c1-16-3-10-22(11-4-16)28(25(30)18-6-8-21(26)9-7-18)15-20-14-19-13-17(2)5-12-23(19)27-24(20)29/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZRUSXPRKBURN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


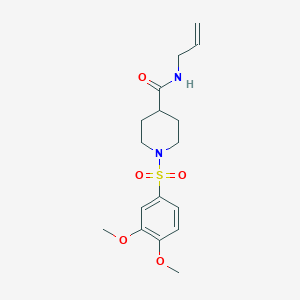

![1-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7713893.png)
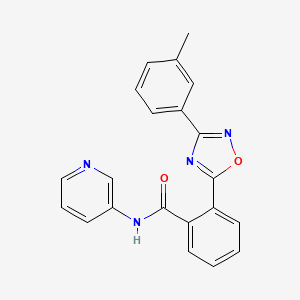

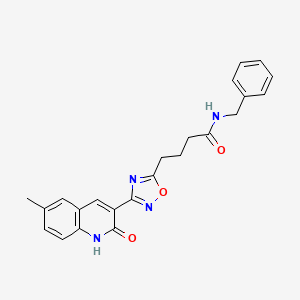

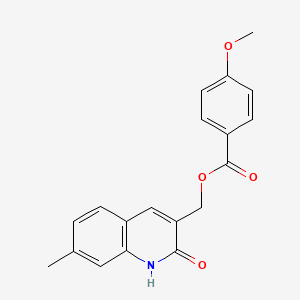
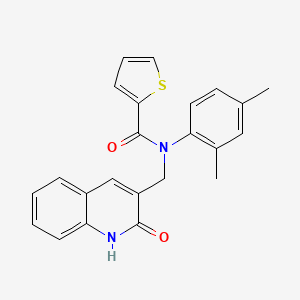
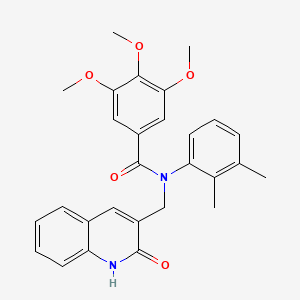

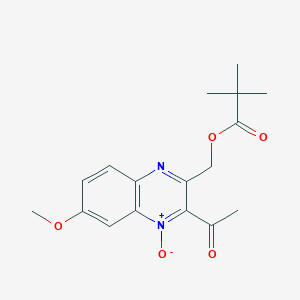
![N-(4-chloro-2,5-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713957.png)